Predicted Boiling Point Differentiates Ortho-Dimethyl Substitution from Other Isomers
The predicted boiling point of the target compound is 295.4 ± 35.0 °C at 760 mmHg, which is numerically higher than the predicted boiling point of its 2,4-dimethyl-5-nitro isomer (69383-59-1) at 293.6 ± 35.0 °C . The 2,5-dimethyl-4-nitro isomer (15540-81-5) records a still lower predicted boiling point of 288.8 ± 35.0 °C . The observed trend—where the 2,3-dimethyl arrangement yields the highest predicted boiling point among C₈H₈BrNO₂ isomers with available data—is consistent with maximized intermolecular dipole-dipole interactions arising from the contiguous alignment of electron-donating methyl groups adjacent to the electron-withdrawing nitro and bromo substituents .
| Evidence Dimension | Predicted Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | 295.4 ± 35.0 °C |
| Comparator Or Baseline | 1-Bromo-2,4-dimethyl-5-nitrobenzene (69383-59-1): 293.6 ± 35.0 °C; 4-Bromo-2,5-dimethylnitrobenzene (15540-81-5): 288.8 ± 35.0 °C |
| Quantified Difference | Δ ~1.8 °C vs. 69383-59-1; Δ ~6.6 °C vs. 15540-81-5 |
| Conditions | Predicted values (ACD/Labs or similar software); no experimental data available for target compound |
Why This Matters
Higher predicted boiling point indicates stronger intermolecular interactions; this can influence distillation-based purification strategies and solvent selection during large-scale synthesis, differentiating the procurement specification from lower-boiling isomers that may co-distill with common organic solvents.
